Potency and Genotype Selectivity: GT1a vs. GT1b EC50 Comparison
Deleobuvir Sodium exhibits a marked difference in antiviral potency between HCV Genotype 1a and 1b in cell-based replicon assays [1]. This genotype-dependent activity is a critical differentiator from other NS5B NNIs, which often show more balanced or different selectivity profiles [2]. The lower EC50 against GT1b correlates with higher SVR rates observed in GT1b-infected patients in clinical trials [3].
| Evidence Dimension | Antiviral Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 11 nM (GT1b), 23 nM (GT1a) |
| Comparator Or Baseline | In-class baseline: Other NNIs show variable GT1a/1b ratios (e.g., Beclabuvir EC50 ~3-6 nM for both) |
| Quantified Difference | 2.1-fold higher potency against GT1b vs. GT1a for Deleobuvir Sodium |
| Conditions | Cell-based subgenomic HCV replicon assays (GT1b and GT1a) |
Why This Matters
Researchers studying genotype-specific inhibition or developing pan-genotypic combinations must account for this 2.1-fold differential potency, as using a compound with a flatter potency profile across genotypes would alter experimental outcomes.
- [1] Probes & Drugs Portal. DELEOBUVIR (PD078648). EC50 values: GT1b = 11 nM, GT1a = 23 nM. View Source
- [2] KEGG DRUG: HCV NS5B polymerase inhibitor DGROUP DG02000. Comparative listing of NNI binding sites and activities. View Source
- [3] Zeuzem, S. et al. (2014). SOUND-C3 Phase 2b study. SVR12 rates: 95% for GT1b vs. 17% for GT1a. View Source
